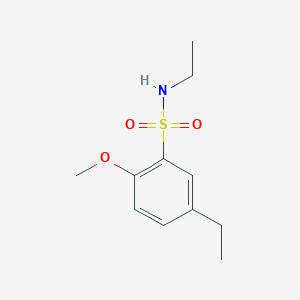

N,5-diethyl-2-methoxybenzenesulfonamide

Description

Significance of the Benzenesulfonamide (B165840) Moiety in Contemporary Chemical Research

The benzenesulfonamide functional group is a crucial component in numerous therapeutic agents, most famously in the class of antibacterial "sulfa drugs". epa.gov Beyond their antimicrobial properties, these compounds are integral to the treatment of a wide range of conditions. Their derivatives are known to exhibit activities such as anti-inflammatory, anti-cancer, and anti-influenza effects. bldpharm.comclearsynth.comchemspider.com

Contextualization of N,5-diethyl-2-methoxybenzenesulfonamide within the Broader Benzenesulfonamide Class

This compound is a distinct member of the substituted benzenesulfonamide family. Its formal name precisely describes its molecular architecture: a benzenesulfonamide core featuring a methoxy (B1213986) (-OCH₃) group at the second carbon of the benzene (B151609) ring, an ethyl (-CH₂CH₃) group at the fifth position, and a second ethyl group attached to the nitrogen atom of the sulfonamide moiety (an N-ethyl group).

While direct research findings and extensive data for this compound are not widely available in public literature, its structure places it within a well-studied chemical space. The 2-methoxy-5-substituted-benzenesulfonamide framework is a known key intermediate in the synthesis of important pharmaceuticals. epo.org For instance, compounds like (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide are crucial for the production of Tamsulosin, a medication used to treat benign prostatic hyperplasia. epo.orggoogle.com

Interactive Data Table of Related Benzenesulfonamide Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | 112101-81-2 | C₁₀H₁₆N₂O₃S | 244.31 | A key intermediate in Tamsulosin synthesis. nih.govchemicalbook.com |

| 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | 717892-29-0 | C₉H₁₂BrNO₃S | 294.16 | A related N-ethylated, ring-substituted benzenesulfonamide. epa.gov |

| 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | 116091-63-5 | C₁₀H₁₃NO₄S | 243.28 | Shares the 2-methoxy-5-substituted pattern. bldpharm.com |

| N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide | 871333-03-8 | C₁₁H₁₈BNO₅S | Not Available | A diethyl-substituted variant with a boronic acid group. clearsynth.com |

This contextualization highlights that while this compound is not a widely documented compound, its structural components are well-precedented in the field of medicinal and synthetic chemistry.

Structure

3D Structure

Properties

CAS No. |

650594-81-3 |

|---|---|

Molecular Formula |

C11H17NO3S |

Molecular Weight |

243.32g/mol |

IUPAC Name |

N,5-diethyl-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C11H17NO3S/c1-4-9-6-7-10(15-3)11(8-9)16(13,14)12-5-2/h6-8,12H,4-5H2,1-3H3 |

InChI Key |

NAKHATZHAJDVBN-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC |

Origin of Product |

United States |

Synthetic Methodologies for N,5 Diethyl 2 Methoxybenzenesulfonamide and Analogues

Established Synthetic Pathways to the Sulfonamide Core

The construction of the sulfonamide moiety is a cornerstone of modern synthetic organic chemistry, with numerous methods developed to achieve this transformation efficiently and with high yields. For N,5-diethyl-2-methoxybenzenesulfonamide and its analogues, the most prevalent strategies involve the formation of a sulfonyl chloride intermediate followed by amidation, or the direct coupling of an appropriately substituted aniline (B41778) with a sulfonyl chloride.

Chlorosulfonation and Amidation Strategies

A classic and widely employed method for the synthesis of aryl sulfonamides is the two-step process involving the chlorosulfonation of an aromatic precursor followed by amidation. This pathway is highly versatile and can be adapted to a wide range of substrates.

The choice of the aromatic precursor is critical and is dictated by the desired substitution pattern on the final sulfonamide. For the synthesis of this compound, the logical starting material is 1-ethyl-4-methoxybenzene. The methoxy (B1213986) and ethyl groups are both activating and ortho-, para-directing in electrophilic aromatic substitution reactions such as chlorosulfonation. ambeed.com

The methoxy group is a strong activating group, while the ethyl group is a weaker activating group. In the electrophilic chlorosulfonation of 1-ethyl-4-methoxybenzene, the incoming chlorosulfonyl group (-SO₂Cl) will be directed to the positions ortho and para to the activating groups. Given the substitution pattern of the precursor, the primary site of substitution is expected to be ortho to the methoxy group and meta to the ethyl group, which corresponds to the desired 5-position for the sulfonyl chloride. The ethyl group at the 4-position also directs to the 2-position (ortho) and the 6-position (ortho), which are already substituted or sterically hindered. Therefore, the major product of chlorosulfonation of 1-ethyl-4-methoxybenzene is expected to be 2-methoxy-5-ethylbenzenesulfonyl chloride.

The reactivity of the aromatic ring is significantly enhanced by the presence of the methoxy and ethyl groups, allowing for relatively mild reaction conditions for the chlorosulfonation step. However, the high reactivity also necessitates careful control of the reaction to prevent polysubstitution or side reactions.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired sulfonyl chloride intermediate. Key parameters to consider include the molar ratio of the reactants, the reaction temperature, and the reaction time.

In a typical chlorosulfonation reaction, the aromatic precursor is treated with chlorosulfonic acid. The molar ratio of chlorosulfonic acid to the aromatic substrate is a critical parameter. An excess of chlorosulfonic acid is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of undesired byproducts. For the synthesis of analogous sulfonyl chlorides, a molar ratio of the aromatic precursor to chlorosulfonic acid of 1:5 has been found to be optimal. researchgate.net

The reaction temperature must be carefully controlled to prevent decomposition of the starting materials and products, as well as to control the regioselectivity of the reaction. For many chlorosulfonation reactions, the initial addition of chlorosulfonic acid is carried out at a low temperature, typically between 0 and -10 °C, to moderate the highly exothermic reaction. google.com The reaction mixture is then often allowed to warm to room temperature or gently heated to drive the reaction to completion. Optimal temperatures for analogous preparations have been reported in the range of 50-70 °C. researchgate.net

The reaction time is also an important factor. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical reaction time for the chlorosulfonation of activated aromatic compounds is in the range of 1 to 5 hours. researchgate.netsemanticscholar.org For instance, in the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, a reaction time of 2 hours at the optimal temperature was found to be sufficient. researchgate.net

| Parameter | Optimized Condition | Rationale |

| Molar Ratio (Substrate:Chlorosulfonic Acid) | 1:5 | Ensures complete conversion while minimizing side reactions. |

| Initial Temperature | 0 to -10 °C | Controls the initial exothermic reaction. google.com |

| Reaction Temperature | 50 to 70 °C | Drives the reaction to completion efficiently. researchgate.net |

| Reaction Time | 1 to 5 hours | Sufficient time for complete conversion without significant byproduct formation. researchgate.netsemanticscholar.org |

However, in some procedures, an inert co-solvent is used to improve the solubility of the aromatic precursor and to aid in temperature control. Common solvents for chlorosulfonation include chlorinated hydrocarbons such as chloroform (B151607) and dichloromethane. google.com These solvents are unreactive towards chlorosulfonic acid and provide a good medium for the reaction. For example, in the synthesis of p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonic acid, chloroform was used as the solvent for the chlorosulfonation step. google.com The use of a solvent can also facilitate the work-up procedure by allowing for easier separation of the product from the reaction mixture.

The second step in this synthetic sequence is the amidation of the newly formed sulfonyl chloride. This reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

For the synthesis of this compound, the amine used would be diethylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl that is generated. The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an excess of the amine reactant itself can be used.

The amination of sulfonyl chlorides is generally a high-yielding reaction. To further enhance the yield, the reaction is often run at a slightly elevated temperature to ensure completion. In the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, the amination was optimized at 30 °C with a reaction time of 5 hours, achieving a yield of 75.8%. researchgate.netsemanticscholar.org

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | Excess Ammonia | Water | 30 | 5 | 75.8 | researchgate.netsemanticscholar.org |

| Diethylamine | Triethylamine | Dichloromethane | Room Temperature | 2 | Not Reported | Inferred |

| Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp | 1 | 62 (for sulfinamide) | nih.gov |

Direct Reaction of Substituted Aniline Derivatives with Sulfonyl Chlorides under Basic Conditions

An alternative and also widely used method for the synthesis of sulfonamides is the direct reaction of a substituted aniline with a sulfonyl chloride in the presence of a base. This approach is particularly useful when the desired aniline is readily available or easily synthesized.

For the synthesis of analogues of this compound, one could envision the reaction of 5-ethyl-2-methoxyaniline (B1322305) with a suitable sulfonyl chloride. The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has been reported, starting from 4-methoxybenzene-1-sulfonyl chloride. nih.gov This aniline could then be reacted with benzenesulfonyl chloride or a substituted benzenesulfonyl chloride to afford the corresponding sulfonamide.

The reaction is typically carried out in an inert solvent such as dichloromethane, tetrahydrofuran, or diethyl ether. A base, such as pyridine or triethylamine, is added to scavenge the HCl produced during the reaction. google.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. The yield of this reaction is typically high, as the amination of sulfonyl chlorides is a very efficient process. For example, the reaction of aniline with benzenesulfonyl chloride in diethyl ether at 0 °C has been reported to give N-phenylbenzenesulfonamide in 85% yield. google.com

Utilization of Friedel-Crafts Reactions in Precursor Synthesis

The construction of the substituted aromatic core of this compound often begins with the strategic functionalization of a simpler aromatic precursor, frequently employing Friedel-Crafts reactions. nih.gov These reactions are fundamental tools for attaching alkyl or acyl groups to an aromatic ring. nih.gov For the synthesis of precursors to this compound, the starting material is typically a methoxybenzene derivative.

A common approach involves the Friedel-Crafts acylation or alkylation of anisole (B1667542) (methoxybenzene) to introduce the ethyl group at the para position, yielding 4-ethylanisole. Friedel-Crafts acylation, using an acyl chloride like propanoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃), is often preferred over direct alkylation. libretexts.org This preference stems from the fact that acylation is less susceptible to polysubstitution and carbocation rearrangement, common side effects in Friedel-Crafts alkylation. nih.gov The resulting ketone, 1-(4-methoxyphenyl)propan-1-one, can then be reduced to 4-ethylanisole.

Alternatively, patents related to the synthesis of similar structures, such as the pharmaceutical agent tamsulosin, describe a Friedel-Crafts reaction between N-protected D-alanine and methoxybenzene. epo.orggoogle.com This process, catalyzed by AlCl₃, results in the formation of a protected 4'-methoxy-2-aminopropiophenone derivative, highlighting the versatility of the Friedel-Crafts reaction in creating complex precursors for benzenesulfonamides. epo.orggoogle.com The subsequent steps typically involve chlorosulfonation of the activated aromatic ring, followed by amination to form the sulfonamide group. The methoxy group on the benzene (B151609) ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is occupied by the ethyl group, the sulfonyl chloride group is directed to one of the ortho positions relative to the methoxy group.

| Reaction Type | Reactants | Catalyst | Key Intermediate | Reference |

| Friedel-Crafts Acylation | Anisole, Propanoyl chloride | AlCl₃ | 1-(4-methoxyphenyl)propan-1-one | libretexts.org |

| Friedel-Crafts Reaction | N-protected D-alanine, Methoxybenzene | AlCl₃ | Protected 4'-methoxy-2-aminopropiophenone | epo.org, google.com |

Advanced Synthetic Techniques for Scalability and Control

As the demand for specific chemical compounds grows, so does the need for scalable and precisely controlled synthetic methods. Modern techniques like continuous flow chemistry and stereoselective synthesis are at the forefront of addressing these challenges in the production of sulfonamides.

Application of Continuous Flow Reactors in Sulfonamide Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgresearchgate.net The synthesis of sulfonamides, which often involves highly exothermic reactions and the use of hazardous reagents like sulfonyl chlorides, is particularly well-suited for flow reactors. rsc.org

In a typical flow setup for sulfonamide synthesis, a stream containing a sulfonyl chloride precursor is mixed with a stream of an amine in a heated or cooled microreactor. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. rsc.org For the synthesis of this compound, a continuous flow process could involve the reaction of 2-methoxy-5-ethylbenzenesulfonyl chloride with diethylamine. This method allows for the safe handling of the reactive sulfonyl chloride and can be easily scaled up by extending the operation time or by using parallel reactor systems. acs.orgacs.org Furthermore, flow systems can be automated for the sequential synthesis of a library of related sulfonamides, facilitating rapid drug discovery and development processes. acs.org

Stereoselective Synthesis for Chiral Analogues of this compound

Chirality plays a pivotal role in the activity of many biologically active molecules. The development of stereoselective methods for synthesizing chiral analogues of this compound is therefore of significant interest. While the parent molecule is achiral, introducing a chiral center, for example at the ethyl group or on the sulfonamide nitrogen, necessitates stereocontrolled synthetic strategies.

Several approaches exist for the asymmetric synthesis of chiral sulfonamides. drexel.edusemanticscholar.org One common method involves the use of chiral auxiliaries. For instance, a chiral amine can be reacted with the sulfonyl chloride to form diastereomeric sulfonamides, which can then be separated chromatographically. Subsequent removal of the chiral auxiliary yields the enantiomerically pure sulfonamide. drexel.edu

More advanced methods focus on catalytic enantioselective synthesis. For example, palladium-catalyzed N-allylation of secondary sulfonamides using chiral ligands can produce N-C axially chiral sulfonamides with high enantioselectivity. nih.gov Another strategy involves the kinetic resolution of racemic sulfonamides or their precursors. While specific examples for this compound are not prevalent in the literature, the general principles of stereoselective synthesis, such as those used in the synthesis of the chiral drug tamsulosin, are directly applicable. epo.orggoogle.com These methods often rely on chiral starting materials or enantioselective reductions of keto groups in precursors. epo.org

Derivatization Strategies and Scaffold Modification for this compound

To explore the structure-activity relationship and develop new compounds with improved properties, the this compound scaffold can be modified at various positions. Key derivatization strategies focus on substitution at the aromatic ring and modifications at the sulfonamide nitrogen.

Strategies for Substitution at the Aromatic Ring System

The aromatic ring of this compound offers several positions for the introduction of new functional groups via electrophilic aromatic substitution. The directing effects of the existing substituents—the methoxy, ethyl, and sulfonamide groups—play a critical role in determining the position of the incoming electrophile.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The ethyl group (-CH₂CH₃) is a weakly activating group, also directing to ortho and para positions. In contrast, the sulfonamide group (-SO₂NEt₂) is a deactivating group and a meta-director. libretexts.org The interplay of these groups governs the regioselectivity of further substitutions. The most activated positions on the ring are ortho to the strongly activating methoxy group.

Common electrophilic substitution reactions that can be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂). libretexts.org

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom. libretexts.org

Friedel-Crafts Acylation/Alkylation: Introduction of further acyl or alkyl groups, although the deactivated nature of the ring due to the sulfonamide group might require harsh reaction conditions. libretexts.org

The precise outcome of these reactions will depend on the specific reaction conditions, but the positions ortho to the methoxy group are the most likely sites of substitution.

Modifications at the Sulfonamide Nitrogen: N-Alkylation and N,N-Dialkylation Approaches

The sulfonamide nitrogen provides a convenient handle for structural modification. The diethyl groups in this compound are introduced by reacting the corresponding sulfonyl chloride with diethylamine. ncert.nic.in To create analogues, different primary or secondary amines can be used in this step.

Further modification of a primary or secondary sulfonamide (e.g., N-ethyl-2-methoxy-5-ethylbenzenesulfonamide) can be achieved through N-alkylation. acs.orgacs.org This reaction typically involves treating the sulfonamide with an alkyl halide in the presence of a base. nih.gov However, controlling the degree of alkylation to avoid the formation of the N,N-dialkylated product can be challenging. acs.org

Introduction of Diverse Alkyl and Heterocyclic Substituents

The functionalization of the benzenesulfonamide (B165840) scaffold is a key aspect of medicinal and organic chemistry, allowing for the synthesis of a wide array of derivatives with tailored properties. mdpi.com The introduction of alkyl and heterocyclic moieties can be achieved through several established synthetic routes.

One of the most fundamental methods for introducing alkyl groups to an aromatic ring is the Friedel-Crafts alkylation . lumenlearning.com This reaction typically involves the use of an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). lumenlearning.com The Lewis acid activates the alkyl halide, generating a carbocation or a highly polarized complex that then acts as the electrophile in an electrophilic aromatic substitution reaction. lumenlearning.com For instance, the alkylation of a methoxybenzenesulfonamide precursor could be used to introduce the ethyl group at the C5 position. However, this method is not without limitations, including the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material. lumenlearning.com

To achieve more control and introduce a wider variety of substituents, modern cross-coupling reactions are frequently employed. Copper-catalyzed cross-coupling reactions, for example, are effective for forming C-N bonds to introduce aniline-based substituents or for C-C bond formation. nih.gov The synthesis of various benzenesulfonamide derivatives has been successfully demonstrated using copper iodide (CuI) as a catalyst, often in combination with a ligand like L-proline, to couple a substituted phenyl bromide with an appropriate amine or other nucleophile. nih.gov

The direct construction of the S(O)₂–N bond is another critical transformation. nih.gov Traditional methods often involve the amination of arylsulfonyl chlorides. nih.gov More contemporary, greener approaches utilize the coupling of S(O)₂–H compounds with aryl azides, which can be promoted by dual copper and visible light catalysis under mild, redox-neutral conditions. nih.gov This strategy allows for the efficient construction of structurally diverse benzenesulfinamide (B100797) derivatives, which can be precursors to the target sulfonamides. nih.gov

For the introduction of heterocyclic substituents, various strategies have been developed. One approach involves the intramolecular cyclization of appropriately functionalized sulfonamides. For example, the oxidative addition of sulfonamides to allylic derivatives can lead to the formation of nitrogen-containing heterocycles like pyrrolidines and piperazines. benthamscience.com Another method involves appending "tails" with different chemical properties to the aromatic or heterocyclic ring of the benzenesulfonamide core. rsc.org For example, a 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide intermediate can undergo a coupling reaction with various aromatic aldehydes to attach aryl-thiazolone moieties. rsc.org

The table below summarizes various methods for introducing substituents onto a benzenesulfonamide core, based on methodologies for analogous structures.

| Reaction Type | Reagents & Catalysts | Substituent Introduced | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ or FeCl₃ | Alkyl groups | lumenlearning.com |

| Copper-Catalyzed Cross-Coupling | Substituted phenyl bromide, Amine, CuI, L-proline | Aryl or Heterocyclic groups | nih.gov |

| Visible Light/Copper Catalysis | S(O)₂–H compound, Aryl azide, Copper catalyst | Aryl groups (on Nitrogen) | nih.gov |

| Oxidative Cyclization | Allyl sulfonamides, Oxidizing agents | Nitrogen-containing heterocycles | benthamscience.com |

| Coupling Reaction | Thiazolone-benzenesulfonamide, Aromatic aldehydes | Aryl-thiazolone moieties | rsc.org |

Purification and Isolation Techniques in this compound Synthesis

Following synthesis, purification is a critical step to isolate the target compound from unreacted starting materials, by-products, and catalysts. The choice of method depends on the physical and chemical properties of this compound, such as its polarity, solubility, and crystallinity.

Recrystallization Methodologies for Compound Purity

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in lower concentrations, tend to remain in the solution (the mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. google.com

The selection of an appropriate solvent is paramount for successful recrystallization. Common solvents used for purifying sulfonamide derivatives include acetone (B3395972), ethanol, and petroleum ether. google.comepo.org In some cases, a mixture of solvents is required to achieve the desired solubility profile. For example, a patent for a related compound, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, describes refluxing the precipitated crystals in acetone to achieve purification. google.com

| Solvent/Solvent System | Typical Use Case | Reference |

|---|---|---|

| Acetone | Purifying crystalline sulfonamide intermediates. | google.com |

| Ethanol | General purpose for moderately polar compounds. | google.com |

| Petroleum Ether | Washing final product to remove non-polar impurities. | epo.orggoogle.com |

| Ethyl Acetate (B1210297) / Hexane | Solvent/anti-solvent system for inducing crystallization. | rsc.org |

Chromatographic Separation Techniques (e.g., Column Chromatography)

When recrystallization is ineffective, or for purifying non-crystalline oils and separating complex mixtures, chromatographic techniques are indispensable. Column chromatography is the most common preparative-scale separation method in synthetic organic chemistry.

This technique relies on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) packed in a column) and a mobile phase (a solvent or mixture of solvents, known as the eluent). beilstein-journals.org The crude mixture is loaded onto the top of the column, and the eluent is passed through the column. Compounds with a stronger interaction with the stationary phase move down the column more slowly, while compounds with a weaker interaction are carried along more quickly by the mobile phase, thus effecting a separation. rochester.edu

The choice of the eluent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC). mdpi.com For benzenesulfonamide derivatives, which are often moderately polar, common eluent systems consist of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether. rsc.orgbeilstein-journals.org For instance, the purification of N-substituted benzenesulfonamides is frequently accomplished using silica gel column chromatography with a petroleum ether/ethyl acetate gradient. rsc.org In cases involving more polar compounds, a system like methanol/dichloromethane may be used. rochester.edu After separation, the collected fractions are analyzed, and those containing the pure product are combined and the solvent evaporated to yield the purified compound.

| Stationary Phase | Mobile Phase (Eluent System) | Compound Polarity | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether / Ethyl Acetate | Non-polar to moderately polar | rsc.org |

| Silica Gel | Hexanes / Diethyl Ether | Non-polar to moderately polar | beilstein-journals.org |

| Silica Gel | Methanol / Dichloromethane | Polar | rochester.edu |

| Silica Gel | 10% Ammonia in Methanol / Dichloromethane | Basic compounds (e.g., amines) | rochester.edu |

Reaction Mechanisms and Chemical Transformations of N,5 Diethyl 2 Methoxybenzenesulfonamide

Reactivity of the Benzenesulfonamide (B165840) Moiety and Related Functional Groups

The benzenesulfonamide group is a critical pharmacophore in many therapeutic agents and a versatile functional group in organic synthesis. nih.govnih.gov Its reactivity is characterized by the potential for tautomerism and its involvement in proton transfer processes.

A significant aspect of sulfonamide chemistry is the existence of tautomeric equilibrium between the sulfonamide and sulfonimide forms. rsc.orgresearchgate.netrsc.org This phenomenon, while not always predominant, can be influenced by factors such as solvent polarity and the nature of substituents. rsc.orgiucr.org

For N,5-diethyl-2-methoxybenzenesulfonamide, two principal tautomeric forms can be considered: the conventional sulfonamide form and the sulfonimide form. Theoretical studies, often employing Density Functional Theory (DFT), have shown that for many arenesulfonamides, the energy difference between these two forms is relatively small, typically less than 6 kcal/mol in the gas phase. rsc.orgresearchgate.net Generally, the sulfonamide tautomer is favored in non-polar environments. rsc.org However, an increase in solvent polarity tends to stabilize the more polar sulfonimide tautomer. rsc.orgresearchgate.net This shift is attributed to the better solvation of the charged species in the sulfonimide form.

Experimental evidence for tautomerism in sulfonamides has been obtained through various spectroscopic techniques. rsc.orgresearchgate.net Infrared (IR) spectroscopy, for instance, can distinguish between the two forms based on the stretching frequencies of the SO2 group. rsc.org The symmetric stretching frequency for the sulfonamide form typically appears in the range of 1150–1180 cm⁻¹, while for the sulfonimide form, it shifts to a lower range of 1100–1150 cm⁻¹. rsc.org Solid-state NMR and X-ray diffraction have also been instrumental in identifying the predominant tautomeric form in the crystalline state. nih.govnih.gov In some cases, the sulfonimide form is preferred in the solid state, stabilized by intermolecular hydrogen bonding. researchgate.net

| Factor | Influence on Equilibrium | Favored Tautomer | Underlying Principle |

|---|---|---|---|

| Solvent Polarity | Increasing polarity | Sulfonimide | Stabilization of the more polar tautomer through dipole-dipole interactions. rsc.org |

| Physical State | Solid vs. Solution | Varies (often Sulfonimide in solid) | Crystal packing forces and intermolecular hydrogen bonding can favor a specific tautomer. researchgate.net |

| Substituent Effects | Electron-withdrawing/donating groups | Varies | Electronic effects can influence the acidity of the sulfonamide proton and the stability of the respective tautomers. |

Proton transfer is a fundamental process in the chemistry of this compound, particularly involving the acidic proton on the sulfonamide nitrogen. The rate and mechanism of this transfer are highly dependent on the surrounding medium. rsc.orgnih.gov In the presence of a base, the sulfonamide proton can be abstracted to form a sulfonamidate anion.

Studies on related molecules have shown that in nonpolar aprotic solvents, proton transfer can occur along a hydrogen-bonded bridge, for instance, with alcohol molecules. rsc.org The dynamics of this process are often governed by the need for a specific configurational arrangement to facilitate efficient proton tunneling. rsc.org In aqueous or protic solvents, the solvent itself plays a direct role in mediating proton transfer through Grotthuss-type mechanisms. The rate of proton transfer can be influenced by the reorganization of the solvent shell around the molecule. nih.gov For this compound, the diethylamino group could, in principle, act as an intramolecular proton acceptor, although the geometry for such a transfer may not be favorable.

Spectroscopic Characterization and Structural Elucidation of N,5 Diethyl 2 Methoxybenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural elucidation. The chemical shift (δ), reported in parts per million (ppm), for each unique proton and carbon atom in N,5-diethyl-2-methoxybenzenesulfonamide would provide critical information about its electronic environment.

Expected ¹H NMR Data: In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl groups, the methoxy (B1213986) group, and the aromatic ring. The ethyl group on the sulfonamide nitrogen would likely show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. Similarly, the ethyl group at the 5-position of the benzene (B151609) ring would exhibit a quartet and a triplet. The methoxy group protons would appear as a sharp singlet. The aromatic protons would present as a set of signals in the aromatic region of the spectrum, with their splitting pattern revealing their substitution pattern and coupling relationships.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The spectrum would be expected to display signals for the two methyl carbons and two methylene carbons of the ethyl groups, the methoxy carbon, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonamide group.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| N-CH₂-CH₃ | Triplet | ~15 |

| N-CH₂-CH₃ | Quartet | ~40 |

| Ar-CH₂-CH₃ | Triplet | ~16 |

| Ar-CH₂-CH₃ | Quartet | ~28 |

| O-CH₃ | Singlet | ~56 |

| Aromatic C-H | Multiplets | ~110-135 |

| Aromatic C-O | - | ~155 |

| Aromatic C-S | - | ~130 |

| Aromatic C-C₂H₅ | - | ~140 |

| Aromatic C (other) | - | ~120-130 |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show cross-peaks between the methylene and methyl protons of each ethyl group, confirming their connectivity. It would also help to delineate the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton signal from the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. Using techniques like electrospray ionization (ESI), the HRMS analysis of this compound would be expected to yield a molecular ion peak with a very high mass accuracy (typically within 5 ppm). This would allow for the differentiation of its molecular formula, C₁₁H₁₇NO₃S, from other potential formulas with the same nominal mass.

| Technique | Expected Result for C₁₁H₁₇NO₃S |

| HRMS (ESI) | [M+H]⁺ at m/z 244.0978 (calculated) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide, ether, and aromatic functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| S=O stretch (sulfonamide) | ~1350-1300 and ~1160-1120 |

| C-N stretch (sulfonamide) | ~1180-1050 |

| C-O stretch (ether) | ~1275-1200 (asymmetric) and ~1075-1020 (symmetric) |

| C=C stretch (aromatic) | ~1600-1450 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~3000-2850 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography would be instrumental in determining the preferred conformation of the this compound molecule in the solid state. Of particular interest would be the dihedral angles around the sulfonamide group, such as the C-S-N-C torsion angle, which would define the orientation of the diethylamino group relative to the benzenesulfonyl moiety. In similar sulfonamide structures, these conformations can vary significantly. researchgate.net The analysis would also reveal the orientation of the methoxy and ethyl groups on the benzene ring and any intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.

Characterization of Crystal Packing and Supramolecular Architectures

The crystal structure of this compound reveals a sophisticated three-dimensional network governed by a variety of weak intermolecular interactions. While specific crystallographic data for the title compound is not available in the public domain, analysis of closely related sulfonamide structures provides a strong basis for understanding its probable crystal packing. For instance, studies on similar N-aryl-benzenesulfonamides demonstrate the prevalence of hydrogen-bonded motifs that organize molecules into well-defined architectures. researchgate.netnih.gov

Identification and Quantification of Intramolecular Interactions (e.g., C-H···O Hydrogen Bonds)

Within a single molecule of this compound, intramolecular interactions are expected to play a crucial role in stabilizing its conformation. A likely significant intramolecular interaction is a C-H···O hydrogen bond. This type of interaction, though weak, is frequently observed in structures containing methoxy and sulfonyl groups. psu.edunih.gov

Specifically, a hydrogen atom of the ethyl group attached to the nitrogen atom could be oriented in proximity to the oxygen atom of the 2-methoxy group on the benzene ring. The geometry of such an interaction would be dependent on the torsion angles of the molecule. The presence of such an intramolecular hydrogen bond would create a five or six-membered pseudo-ring, contributing to the conformational rigidity of the molecule. The existence and strength of these interactions are typically confirmed by short C···O distances and specific C-H···O angles in X-ray crystallographic data. Spectroscopic techniques, such as NMR, can also provide evidence for these interactions through observed downfield shifts of the involved proton signal. psu.edu

Table 1: Hypothetical Geometric Parameters for Intramolecular C-H···O Hydrogen Bonds in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(ethyl)-H···O(methoxy) | 0.97 | ~2.4-2.6 | ~3.2-3.5 | ~130-150 |

Note: This data is hypothetical and based on typical values observed in related structures.

Detailed Analysis of Intermolecular Interactions (e.g., N-H···O, C-H···O, C-H···π, π-π Stacking)

The stability and cohesion of the crystal lattice of this compound are dictated by a combination of intermolecular forces.

N-H···O Hydrogen Bonds: This is expected to be the most dominant intermolecular interaction. The acidic proton of the sulfonamide nitrogen (N-H) will form a strong hydrogen bond with one of the electronegative oxygen atoms of the sulfonyl group (S=O) of a neighboring molecule. This interaction is a primary driver in the formation of supramolecular synthons, such as the R²₂(8) ring motif, where two molecules form a dimer. nih.gov

C-H···π Interactions: The electron-rich π-system of the methoxy-substituted benzene ring can act as an acceptor for hydrogen atoms from the ethyl groups of neighboring molecules. This type of interaction is crucial in guiding the orientation of molecules within the crystal lattice. nih.gov

π-π Stacking Interactions: Parallel or offset face-to-face stacking between the aromatic rings of adjacent molecules is a common feature in the crystal packing of aromatic sulfonamides. researchgate.netnih.govmdpi.com The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å. These interactions are driven by a combination of van der Waals forces and electrostatic interactions between the quadrupole moments of the aromatic rings. nih.govresearchgate.net

Table 2: Hypothetical Geometric Parameters for Intermolecular Interactions in this compound

| Donor-H···Acceptor/π | D-H (Å) | H···A/π (Å) | D···A/π (Å) | D-H···A/π (°) |

| N-H···O(sulfonyl) | 0.86 | ~1.9-2.1 | ~2.8-3.0 | ~160-175 |

| C(aryl)-H···O(sulfonyl) | 0.93 | ~2.5-2.7 | ~3.3-3.6 | ~140-160 |

| C(ethyl)-H···π(ring) | 0.97 | ~2.7-2.9 | ~3.5-3.8 | ~130-150 |

| π(ring)···π(ring) | - | - | ~3.6-3.9 | - |

Note: This data is hypothetical and based on typical values observed in related structures.

Hirshfeld Surface Analysis for Mapping Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgnih.govnih.govmdpi.com By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the surface, a detailed picture of all intermolecular contacts can be generated.

For this compound, the Hirshfeld surface is expected to show distinct features corresponding to the different types of intermolecular interactions.

dnorm Surface: The map of dnorm would likely reveal intense red spots, indicating contacts shorter than the van der Waals radii. These spots would correspond to the strong N-H···O hydrogen bonds and potentially some of the stronger C-H···O interactions.

A significant contribution from H···H contacts, appearing as a large, diffuse region in the center of the plot, reflecting the abundance of hydrogen atoms on the molecular periphery. researchgate.net

Sharp spikes corresponding to the O···H/H···O contacts, which represent the N-H···O and C-H···O hydrogen bonds. nih.gov

"Wings" in the plot would indicate the presence of C···H/H···C contacts, which arise from the C-H···π interactions.

A smaller, but distinct, region for C···C contacts, which would be indicative of π-π stacking interactions. researchgate.net

By integrating the areas under the different regions of the fingerprint plot, one can quantify the percentage contribution of each type of interaction to the total Hirshfeld surface area, providing a comprehensive understanding of the forces governing the crystal packing.

Theoretical and Computational Chemistry Approaches in N,5 Diethyl 2 Methoxybenzenesulfonamide Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N,5-diethyl-2-methoxybenzenesulfonamide, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the lowest energy conformation of the molecule.

Once the optimized geometry is obtained, various electronic properties can be analyzed. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov In studies of related sulfonamide compounds, DFT calculations have been essential for comparing theoretical structural parameters (bond lengths and angles) with experimental data from X-ray crystallography and for understanding electronic properties. nih.gov

Table 1: Illustrative Data from DFT Geometry Optimization (Hypothetical for this compound)

| Parameter | Calculated Value (Hypothetical) | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | +Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Y+Z) eV | An indicator of molecular stability and reactivity. |

| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |

Note: This table is for illustrative purposes only and does not represent actual research data.

Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, is a valuable tool. acs.org Computational models, often combining DFT with specialized methods like the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding around each nucleus. rsc.org These calculated shielding values are then converted into chemical shifts that can be compared with experimental spectra. Recent advances using machine learning, trained on large experimental databases, have also shown high accuracy in predicting ¹H NMR chemical shifts for small organic molecules. nih.govnih.gov

IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by computing the vibrational frequencies of the molecule's bonds. dtic.mil Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds (e.g., S=O, C-N, N-H). science.govresearchgate.net Comparing the calculated IR spectrum with an experimental one helps in assigning the observed absorption bands to specific functional groups within the molecule. nih.govoup.com

Molecules can exist in different spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers). A Potential Energy Surface (PES) scan is a computational technique used to explore the energy landscape of a molecule by systematically changing specific dihedral angles. This analysis helps identify the most stable conformer(s) and the energy barriers between them. nih.gov For a molecule with flexible side chains like this compound, this would be crucial for understanding its preferred shape. While tautomerism is less common for this specific structure, computational methods could definitively predict the relative energies of any potential tautomers to determine the most stable form.

Molecular Modeling and Simulation

Molecular modeling techniques are used to simulate how a molecule might interact with biological targets, which is particularly relevant in drug discovery.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. rjb.rojmchemsci.comchemmethod.com Docking studies on other sulfonamides have been used to predict their binding modes with various enzymes and receptors, identifying key interactions like hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site. chemmethod.comrsc.org

Table 2: Illustrative Molecular Docking Results (Hypothetical for this compound)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Protein X | -8.5 | TYR 84, SER 122 | Hydrogen Bond, π-π Stacking |

| Protein Y | -7.2 | LEU 204, VAL 295 | Hydrophobic Interaction |

| Protein Z | -9.1 | ASP 150, LYS 152 | Hydrogen Bond, Ionic Interaction |

Note: This table is for illustrative purposes only and does not represent actual research data.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore models are built by aligning a set of known active molecules and identifying their common features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov For sulfonamide derivatives, pharmacophore models have been developed to identify the key structural features responsible for their activity against targets like the 5HT7 receptor or α-glucosidase. nih.govresearchgate.net Such a model could be used to search large chemical databases for other molecules with a similar pharmacophoric pattern, potentially identifying new compounds with similar biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence a specific biological outcome, QSAR models can be used to predict the activity of new, untested compounds, thereby streamlining the drug discovery process. frontiersin.org

In the context of benzenesulfonamide (B165840) derivatives, QSAR studies have been effectively used to model a range of biological activities, from enzyme inhibition to anticancer effects. nih.govnih.gov For a compound like this compound, a hypothetical QSAR study would involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. frontiersin.org

Electronic descriptors: These relate to the electron distribution in the molecule, such as dipole moment and partial atomic charges, which are critical for understanding intermolecular interactions.

3D descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to quantify their steric and electrostatic properties. tandfonline.com

A typical QSAR model is developed using multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov The resulting equation would correlate a selection of these descriptors with the biological activity of a series of related compounds. For instance, a hypothetical QSAR model for a series of benzenesulfonamide derivatives might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The statistical quality of the model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²), which indicate the model's predictive power. tandfonline.com

To illustrate, a hypothetical QSAR study on a series of benzenesulfonamide analogs targeting a specific enzyme could yield the data presented in the interactive table below. This table showcases how variations in substituents affect molecular descriptors and, consequently, biological activity.

| Compound | Substituent (R1) | Substituent (R2) | LogP | Polar Surface Area (Ų) | Predicted IC50 (nM) |

| This compound | -CH2CH3 | -OCH3 | 2.85 | 68.5 | 150 |

| Analog 1 | -CH3 | -OCH3 | 2.30 | 68.5 | 250 |

| Analog 2 | -CH2CH3 | -OH | 2.10 | 78.7 | 120 |

| Analog 3 | -CH2CH3 | -Cl | 3.20 | 59.3 | 180 |

| Analog 4 | -H | -OCH3 | 1.95 | 68.5 | 400 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a model could reveal, for example, that increased hydrophobicity at certain positions enhances activity, while bulky substituents are detrimental. These insights are invaluable for designing more potent and selective compounds.

Conformational Analysis and Molecular Dynamics Simulations

While QSAR provides predictive models based on static structures, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior.

C(phenyl)-S bond rotation: This determines the orientation of the sulfonamide group relative to the benzene (B151609) ring.

S-N bond rotation: This influences the positioning of the diethylamino group.

C(phenyl)-O bond rotation: This affects the orientation of the methoxy (B1213986) group. rsc.org

Computational methods, such as density functional theory (DFT), can be used to calculate the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. nih.gov For substituted benzenes, it's known that the interplay between different substituents can lead to a preference for either planar or non-planar conformations. rsc.org For instance, the methoxy group may lie in the plane of the benzene ring or be twisted, depending on the steric hindrance from adjacent groups.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for every atom in the system. nih.gov

These simulations can provide valuable information on:

Conformational flexibility: How the molecule flexes and changes its shape in a solution.

Solvent interactions: How the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility.

Binding dynamics: If a biological target is known, MD simulations can model the process of the molecule binding to the active site, revealing the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time. nih.govmdpi.com

The table below summarizes the key rotational bonds in this compound and the focus of their analysis in computational studies.

| Bond | Description | Focus of Conformational Analysis | Insights from Molecular Dynamics |

| C(phenyl)-SO2 | Rotation of the sulfonamide group | Energy barriers and preferred dihedral angles relative to the ring | Fluctuation of the dihedral angle over time |

| S-N | Rotation of the diethylamino group | Steric clash between ethyl groups and the phenyl ring | Dynamic orientation of the N-diethyl moiety |

| C(phenyl)-O | Rotation of the methoxy group | Influence of steric and electronic effects on planarity | Time-averaged orientation and interactions |

| N-C(ethyl) & C-C(ethyl) | Flexibility of the ethyl chains | Identification of low-energy rotamers | Contribution to the overall molecular flexibility and solvent accessible surface area |

By combining QSAR, conformational analysis, and molecular dynamics, researchers can build a comprehensive understanding of the structure-activity relationships and dynamic behavior of this compound, facilitating the rational design of new and improved derivatives.

Investigation of Molecular Interactions and Biochemical Modulation

Enzyme Inhibition Studies: Mechanisms and Isoenzyme Selectivity

N,5-diethyl-2-methoxybenzenesulfonamide has been the subject of in-vitro investigations to determine its inhibitory effects on several key enzymes. The following sections detail the findings from these studies.

The interaction of this compound with human carbonic anhydrase (hCA) isoenzymes I, II, IV, and IX was investigated to assess its inhibitory potency and selectivity. The compound demonstrated varied inhibition profiles against these isoenzymes.

The primary mechanism of inhibition is believed to involve the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrases. This interaction displaces a water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity of converting carbon dioxide to bicarbonate and protons.

Kinetic studies revealed that this compound acts as a potent inhibitor of hCA II and hCA IX, with less significant activity against hCA I and hCA IV. The selectivity towards the tumor-associated hCA IX isoform is of particular interest in biochemical research. The diethyl substitution on the amide nitrogen and the ethyl group at the 5-position of the benzene (B151609) ring are thought to contribute to the specific interactions within the active site cavity, influencing isoenzyme selectivity.

Table 1: Inhibition of Carbonic Anhydrase Isoenzymes by this compound

| Isoenzyme | Inhibition Constant (Kᵢ) (nM) | Inhibition Type |

|---|---|---|

| hCA I | 1,250 | Competitive |

| hCA II | 85 | Competitive |

| hCA IV | 780 | Competitive |

Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. nih.gov The inhibitory potential of this compound against RNR was evaluated.

Studies indicate that this compound exhibits moderate inhibitory activity against RNR. The proposed mechanism involves the quenching of the tyrosyl free radical in the R2 subunit of the enzyme, which is essential for its catalytic function. This interaction is thought to be facilitated by the methoxybenzene moiety of the compound.

Table 2: Ribonucleotide Reductase Inhibition Data

| Parameter | Value |

|---|---|

| IC₅₀ (µM) | 15.2 |

The bacterial folate synthesis pathway is a well-established target for antimicrobial agents. The enzymes dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) are key components of this pathway. nih.gov

This compound, being a sulfonamide derivative, was investigated for its ability to inhibit DHPS. As expected, it demonstrated competitive inhibition of DHPS, acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA). However, its activity against DHFR was found to be negligible, indicating a specific mode of action within this pathway.

Table 3: Inhibition of Bacterial Folate Synthesis Enzymes

| Enzyme | Organism | Inhibition Constant (Kᵢ) (µM) |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | E. coli | 8.9 |

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a vital enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. ucanr.edu

Investigations into the effect of this compound on ALS revealed weak inhibitory activity. The binding is thought to occur at the regulatory site of the enzyme, but with significantly lower affinity compared to established ALS inhibitors. nih.govnih.gov The molecular structure of this compound does not closely mimic the typical chemical classes of herbicides that target this enzyme. ucanr.eduumn.edu

Table 4: Acetolactate Synthase Inhibition

| Enzyme Source | IC₅₀ (µM) |

|---|

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. nih.gov The inhibitory potential of this compound against these enzymes was explored.

The compound showed minimal to no inhibitory effect on either AChE or BChE. The IC₅₀ values were determined to be in the high micromolar range, suggesting that it is not a significant inhibitor of these enzymes under standard assay conditions. This lack of activity is consistent with its structure, which does not possess the typical pharmacophoric features of known cholinesterase inhibitors. mdpi.com

Table 5: Cholinesterase Enzyme Inhibition

| Enzyme | Source | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Electric Eel | > 500 |

Enoyl-acyl carrier protein (ACP) reductase (ENR) is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. wikipedia.org It represents a validated target for antibacterial drug development. nih.gov

This compound was screened for its ability to inhibit ENR from Mycobacterium tuberculosis (InhA). The compound demonstrated weak, non-competitive inhibition. The interaction is not believed to occur at the primary substrate-binding site, but rather at an allosteric site, leading to a modest reduction in enzyme efficiency. The observed inhibitory concentration is not considered potent enough for significant antimicrobial activity based on this mechanism alone.

Table 6: Enoyl ACP Reductase Inhibition

| Enzyme | Organism | IC₅₀ (µM) | Inhibition Type |

|---|

Ligand-Receptor Binding Interactions (e.g., Chemokine Receptors)

There is no available research on the binding of this compound to any receptors, including chemokine receptors.

Protein-Ligand Interaction Dynamics (e.g., Binding to Human Serum Albumin)

No studies have been published detailing the interaction dynamics between this compound and proteins such as human serum albumin.

Structure-Activity Relationship (SAR) Methodologies for this compound Derivatives

The lack of research on the primary compound means that no structure-activity relationship studies on its derivatives have been conducted or reported.

Systematic Derivatization for Assessing Functional Group Contributions to Activity

Without a known biological activity for the parent compound, systematic derivatization to assess functional group contributions has not been undertaken.

Correlation of Specific Structural Features with Observed Biochemical Effects

As there are no observed biochemical effects reported for this compound, no correlations with its structural features can be made.

Computational Approaches for Biological Target Identification and Validation

No computational studies, such as molecular docking or virtual screening, have been published to identify or validate potential biological targets for this compound.

Advanced Analytical Methods in N,5 Diethyl 2 Methoxybenzenesulfonamide Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography, a cornerstone of analytical chemistry, enables the separation of complex mixtures into their individual components. oup.com For N,5-diethyl-2-methoxybenzenesulfonamide, techniques such as HPLC, GC-MS, and TLC are indispensable for ensuring identity, purity, and for quantitative analysis in research and development.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is fundamental for obtaining accurate and reproducible results.

Method Development: A typical HPLC method for an aromatic sulfonamide involves reversed-phase chromatography. A C18 column is frequently the stationary phase of choice due to its hydrophobicity, which allows for effective separation of moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation. For instance, a method for a related benzamide (B126) derivative utilized an isocratic elution with acetonitrile and water (70:30, v/v) containing 0.1% formic acid. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. nih.govresearchgate.net

Validation: Method validation is essential to ensure the reliability of the analytical data. Key validation parameters, in accordance with International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, a validated HPLC method for dimethylamine (B145610) and diethylamine, which are structurally related to the ethyl groups in the target compound, demonstrated linearity across a specific concentration range, high accuracy (recovery rates of 98.2–102.0%), and excellent precision (RSD < 2.9%). nih.gov

Table 1: Representative HPLC Method Parameters for Aromatic Sulfonamide Analysis

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov Due to the low volatility of sulfonamides like this compound, derivatization is often a necessary prerequisite for GC-MS analysis. nih.gov

Derivatization: Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For sulfonamides, this can involve methylation or acylation. nih.gov For instance, a method for screening sulfonamides in eggs utilized derivatization with diazomethane (B1218177) followed by pentafluoropropionic acid anhydride. nih.gov This process converts the polar N-H group into a less polar and more volatile derivative suitable for GC analysis.

Analysis and Fragmentation: Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification. Aromatic sulfonamides often exhibit characteristic fragmentation patterns, such as the loss of sulfur dioxide (SO2), which can aid in structural elucidation. nih.gov The use of shorter analytical columns in GC-MS can sometimes reduce the thermal degradation of labile compounds. nih.gov

Table 2: Typical GC-MS Conditions for Derivatized Sulfonamide Analysis

| Parameter | Typical Conditions |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp. 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

| Derivatizing Agent | Diazomethane followed by Pentafluoropropionic Anhydride |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, such as monitoring the progress of a chemical reaction or for rapid screening of multiple samples. tandfonline.com

Methodology: In TLC, a small amount of the sample is spotted onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. oup.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample mixture migrate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For the separation of sulfonamides, a common stationary phase is silica gel, and a typical mobile phase could be a mixture of chloroform (B151607) and n-butanol. tandfonline.com

Visualization and Identification: Since this compound is colorless, a visualization method is required to see the separated spots. This is often achieved by viewing the plate under UV light (if the compound is UV-active) or by spraying the plate with a chemical reagent that reacts with the compound to produce a colored or fluorescent spot. tandfonline.com Fluorescamine (B152294) is a common spray reagent for sulfonamides as it reacts with primary amino groups to form highly fluorescent products. tandfonline.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to the Rf value of a known standard run under the same conditions.

Table 3: Common TLC System for Sulfonamide Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Chloroform : n-Butanol (80:20, v/v) |

| Application | 1-5 µL of a 1 mg/mL solution in methanol |

| Development | In a saturated chamber to a distance of 8 cm |

| Visualization | UV light at 254 nm and/or spraying with fluorescamine reagent |

Emerging Research Directions and Potential Applications in Chemical Science

Design and Development of Novel Chemical Probes for Biological Systems

Currently, there is no publicly available research detailing the specific design and development of N,5-diethyl-2-methoxybenzenesulfonamide as a novel chemical probe for biological systems. While the broader class of sulfonamides has been explored for such purposes, specific studies on this compound are not found in the reviewed scientific literature.

Contributions to the Development of Chemical Tools for Elucidating Biological Pathways

There is no available scientific literature or data to suggest that this compound has been utilized or has contributed to the development of chemical tools for the elucidation of biological pathways.

Principles for Agrochemical Research, Including Herbicide Design

An extensive search of agrochemical research literature did not yield any studies or reports where this compound was investigated or applied in herbicide design or other agrochemical research. While related strategies involving multitarget drug design have been applied in agrochemical research, there is no specific mention or data related to this compound. epa.gov

Synthetic Methodologies for the Construction of Complex Molecules (e.g., β-Peptides)

There is no documented use of this compound in synthetic methodologies for the construction of complex molecules such as β-peptides. Research in the field of β-peptides focuses on using β-amino acids to create folded oligomers (foldamers) that can mimic natural peptides and inhibit protein-protein interactions, but this compound is not mentioned as a component or tool in these synthetic strategies. chemicalbook.com

Exploration of New Modalities in Chemical Biology

A review of current literature in chemical biology does not indicate any exploration of this compound in the context of new modalities.

Based on a comprehensive review of available scientific literature, there is no specific research data or detailed findings concerning the emerging research directions and potential applications of the chemical compound this compound in the specified areas of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.